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Compound of Interest

Compound Name: BTK inhibitor 10

Cat. No.: B10854476 Get Quote

Technical Guide: BTK Inhibitor 10
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and biological activity of the potent and orally active Bruton's tyrosine kinase (BTK) inhibitor,

commonly referred to as "BTK inhibitor 10". This molecule has demonstrated significant

potential in preclinical models of autoimmune diseases, particularly rheumatoid arthritis.

Chemical Structure and Properties
BTK inhibitor 10 is a novel small molecule identified through a DNA-encoded library screen.

Its chemical identity and key physicochemical properties are summarized below.
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Property Value Source

CAS Number 2241732-30-7 [1][2][3][4][5][6][7]

Molecular Formula C₂₅H₂₃N₅O₃ [1][3][4][5]

Molecular Weight 441.48 g/mol [1][3][5][8]

IUPAC Name

N-(3-((6-(4-

morpholinophenyl)-7H-

pyrrolo[2,3-d]pyrimidin-4-

yl)oxy)phenyl)acrylamide

[2]

SMILES

C=CC(NC1=CC=CC(OC2=C3

C(NC(C4=CC=C(N5CCOCC5)

C=C4)=C3)=NC=N2)=C1)=O

[1]

InChI Key
KLSYFSMLPFKXDQ-

UHFFFAOYSA-N
[2]

Appearance Off-white to light yellow solid [1]

Purity >98.00% [3]

Solubility ≥ 2.5 mg/mL in DMSO [8]

Storage

4°C, sealed storage, away

from moisture and light. In

solvent: -80°C for 6 months;

-20°C for 1 month.

[1]

Biological Activity and Mechanism of Action
BTK inhibitor 10 is a highly potent inhibitor of Bruton's tyrosine kinase, a non-receptor tyrosine

kinase crucial for B-cell development, differentiation, and signaling.[9][10]
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Parameter Value Assay Source

IC₅₀ 0.55 nM
Probe Displacement

Assay
[11][12]

In Vivo Efficacy

Significant

improvement in

arthritis symptoms in a

Collagen-Induced

Arthritis (CIA) mouse

model at 30 mg/kg,

once daily oral gavage

for 21 days.

In Vivo Animal Model [1]

Mechanism of Action
BTK inhibitor 10 binds to the ATP binding site of the BTK kinase domain.[11][12] X-ray

crystallography data (PDB entry 5U9D) reveals that the inhibitor forms hydrogen bonds with the

backbone NH of Met477 in the hinge region, the side chain of Asp539, and the backbone NH of

Phe413 of the P-loop.[11][12] A distinctive feature of its binding mode is the occupation of a

subpocket by its tetrahydro-β-carboline moiety, which is formed by a rearrangement of the P-

loop.[11][12] This unique interaction is hypothesized to contribute to its high binding affinity.[11]

[12]

Signaling Pathway
BTK is a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR

engagement, BTK is activated and subsequently phosphorylates downstream substrates,

including phospholipase Cγ2 (PLCγ2), leading to the activation of signaling cascades that

promote B-cell proliferation, survival, and differentiation.[13] By inhibiting BTK, BTK inhibitor
10 effectively blocks these downstream events.
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Diagram 1: Simplified BTK Signaling Pathway and the inhibitory action of BTK inhibitor 10.

Experimental Protocols
While the precise, detailed experimental protocols used for the initial characterization of BTK
inhibitor 10 are not publicly available, this section provides representative methodologies for

the key assays cited.

Probe Displacement Assay (Representative Protocol)
This assay is used to determine the binding affinity of a test compound by measuring its ability

to displace a fluorescently labeled probe from the kinase active site.

Materials:

Recombinant human BTK enzyme

Fluorescently labeled kinase probe (e.g., a Bodipy-labeled ATP-competitive inhibitor)

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

Test compound (BTK inhibitor 10)
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384-well microplates

Plate reader capable of measuring fluorescence polarization

Procedure:

Prepare a serial dilution of the test compound in the assay buffer.

In a 384-well plate, add the test compound dilutions.

Add the fluorescent probe to all wells at a fixed concentration (typically at its Kd value).

Initiate the reaction by adding the recombinant BTK enzyme to all wells.

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the

binding to reach equilibrium.

Measure the fluorescence polarization of each well using a plate reader.

The IC₅₀ value is determined by plotting the fluorescence polarization values against the

logarithm of the test compound concentration and fitting the data to a sigmoidal dose-

response curve.

Cellular BTK Autophosphorylation Assay
(Representative Protocol)
This assay assesses the ability of an inhibitor to block BTK activity within a cellular context by

measuring the phosphorylation of a key tyrosine residue on BTK.

Materials:

A suitable human B-cell line (e.g., Ramos)

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

Anti-IgM antibody (for stimulating the BCR pathway)

Test compound (BTK inhibitor 10)
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total-BTK

Secondary antibody (HRP-conjugated)

Western blot reagents and equipment

Procedure:

Seed the B-cells in a multi-well plate and starve them of serum for a few hours.

Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.

Stimulate the cells with anti-IgM antibody for a short period (e.g., 10 minutes) to induce BTK

autophosphorylation.

Lyse the cells and collect the protein lysates.

Determine the protein concentration of each lysate.

Perform SDS-PAGE and Western blotting using the anti-phospho-BTK and anti-total-BTK

antibodies.

Quantify the band intensities to determine the ratio of phosphorylated BTK to total BTK.

Calculate the IC₅₀ value by plotting the inhibition of BTK phosphorylation against the

logarithm of the test compound concentration.

Collagen-Induced Arthritis (CIA) Mouse Model
(Representative Protocol)
This is a widely used animal model for rheumatoid arthritis to evaluate the in vivo efficacy of

anti-inflammatory compounds.

Materials:

DBA/1J mice (male, 8-10 weeks old)
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Bovine type II collagen

Complete Freund's Adjuvant (CFA)

Incomplete Freund's Adjuvant (IFA)

Test compound (BTK inhibitor 10)

Vehicle for oral gavage

Procedure:

Immunization: Emulsify bovine type II collagen in CFA. On day 0, immunize mice

intradermally at the base of the tail with the collagen emulsion.

Booster: On day 21, administer a booster immunization with bovine type II collagen

emulsified in IFA.

Treatment: Begin oral administration of the test compound (e.g., 30 mg/kg daily) or vehicle

shortly after the booster immunization and continue for a defined period (e.g., 21 days).

Clinical Scoring: Monitor the mice regularly for the onset and severity of arthritis. Score each

paw based on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling,

3=severe swelling extending to the ankle, 4=ankylosis). The maximum score per mouse is

16.

Histopathology: At the end of the study, collect the paws for histological analysis to assess

inflammation, pannus formation, and bone/cartilage erosion.
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Diagram 2: General experimental workflow for a Collagen-Induced Arthritis (CIA) mouse
model.

Synthesis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b10854476?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10854476?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BTK inhibitor 10 was identified from a DNA-encoded chemical library and subsequently

synthesized "off-DNA" for further characterization.[12] The specific synthetic route for this

compound is not publicly available in the cited literature.

Conclusion
BTK inhibitor 10 is a potent and selective inhibitor of Bruton's tyrosine kinase with a novel

binding mode. Its demonstrated efficacy in a preclinical model of rheumatoid arthritis highlights

its potential as a therapeutic candidate for autoimmune and inflammatory diseases. Further

investigation into its pharmacokinetic and toxicological properties is warranted to advance its

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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